molecular formula C10H9KN6O2 B6355876 Pemirolast Potassium Hydrate CAS No. 2206688-61-9

Pemirolast Potassium Hydrate

Cat. No.: B6355876
CAS No.: 2206688-61-9
M. Wt: 284.32 g/mol
InChI Key: GIWSQUAEGHGPPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Pemirolast Potassium Hydrate involves several steps. One common synthetic route starts with the preparation of 5-ethoxycarbonyl-1H-tetrazole, which is then reacted with 2-amino-3-methylpyridine and triethyl orthoformate to form Pemirolast. The final step involves the formation of the potassium salt . Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing by-products .

Chemical Reactions Analysis

Pemirolast Potassium Hydrate undergoes various chemical reactions, including:

Comparison with Similar Compounds

Pemirolast Potassium Hydrate is unique among mast cell stabilizers due to its specific binding to the histamine H1 receptor and its ability to inhibit multiple inflammatory mediators. Similar compounds include:

This compound stands out due to its broad range of applications and its effectiveness in stabilizing mast cells and preventing allergic reactions.

Properties

IUPAC Name

potassium;9-methyl-3-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyrido[1,2-a]pyrimidin-4-one;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N6O.K.H2O/c1-6-3-2-4-16-9(6)11-5-7(10(16)17)8-12-14-15-13-8;;/h2-5H,1H3;;1H2/q-1;+1;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWSQUAEGHGPPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=C(C2=O)C3=NN=N[N-]3.O.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9KN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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